molecular formula C13H9F4N B1440363 4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine CAS No. 1214325-37-7

4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine

Cat. No.: B1440363
CAS No.: 1214325-37-7
M. Wt: 255.21 g/mol
InChI Key: QQBGIHPPQNSUAC-UHFFFAOYSA-N
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Description

4’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The presence of fluorine and trifluoromethyl groups can influence the reactivity of the compound in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, which can modify its functional groups and overall structure.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized biphenyl compounds .

Scientific Research Applications

4’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)benzyl bromide
  • 4-(Trifluoromethyl)biphenyl
  • 2-Fluoro-4-(trifluoromethyl)pyridine

Comparison: 4’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the biphenyl structure. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the amine group in 4’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine can enhance its ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets .

Properties

IUPAC Name

4-(4-fluorophenyl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N/c14-9-3-1-8(2-4-9)11-6-5-10(18)7-12(11)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBGIHPPQNSUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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